molecular formula C4H7NO4S B134699 (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid CAS No. 147878-93-1

(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

Cat. No. B134699
M. Wt: 165.17 g/mol
InChI Key: CKMPIUWDWKULKJ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, also known as DTCA, is a heterocyclic organic compound that has been widely studied for its potential applications in the fields of medicine and agriculture. DTCA is a derivative of thiazolidine-2,4-dione and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Mechanism Of Action

The mechanism of action of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is not fully understood. However, it has been suggested that (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid exerts its biological effects by modulating various signaling pathways. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been found to inhibit the production of pro-inflammatory cytokines by macrophages. In vivo studies have shown that (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid reduces tumor growth and inflammation in animal models.

Advantages And Limitations For Lab Experiments

(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is also relatively inexpensive compared to other compounds with similar biological activities. However, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid. One potential direction is the development of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanisms underlying the antitumor, anti-inflammatory, and antiviral activities of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid. Additionally, the use of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid as a plant growth regulator in agriculture could be further explored. Finally, the potential use of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation.

Synthesis Methods

(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid can be synthesized using various methods, including the reaction of thiazolidine-2,4-dione with chloroacetic acid, the reaction of thiazolidine-2,4-dione with bromoacetic acid, and the reaction of thiazolidine-2,4-dione with chloroacetyl chloride. However, the most commonly used method for the synthesis of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is the reaction of thiazolidine-2,4-dione with monochloroacetic acid in the presence of sodium hydroxide. This method yields (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid with a high purity and yield.

Scientific Research Applications

(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been extensively studied for its potential applications in the fields of medicine and agriculture. In medicine, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis B virus.
In agriculture, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been studied for its potential use as a plant growth regulator. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been found to promote the growth of various crops, including rice, wheat, and soybeans. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been shown to increase the resistance of plants to various stresses, including drought and salt stress.

properties

CAS RN

147878-93-1

Product Name

(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

Molecular Formula

C4H7NO4S

Molecular Weight

165.17 g/mol

IUPAC Name

(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

InChI

InChI=1S/C4H7NO4S/c6-4(7)3-1-2-10(8,9)5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1

InChI Key

CKMPIUWDWKULKJ-VKHMYHEASA-N

Isomeric SMILES

C1CS(=O)(=O)N[C@@H]1C(=O)O

SMILES

C1CS(=O)(=O)NC1C(=O)O

Canonical SMILES

C1CS(=O)(=O)NC1C(=O)O

synonyms

3-Isothiazolidinecarboxylicacid,1,1-dioxide,(3S)-(9CI)

Origin of Product

United States

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